REACTION_SMILES
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[NH2:1][c:2]1[c:3]([CH2:4][S:5](=[O:6])(=[O:7])[O-:8])[cH:9][cH:10][c:11]([F:13])[cH:12]1.[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18]>>[NH:1]1[c:2]2[c:3]([cH:9][cH:10][c:11]([F:13])[cH:12]2)[CH2:4][S:5]1(=[O:6])=[O:7]
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Name
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Nc1cc(F)ccc1CS(=O)(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)ccc1CS(=O)(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=S1(=O)Cc2ccc(F)cc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |